3-Methoxy-4-nitropyridine 1-oxide

Vue d'ensemble

Description

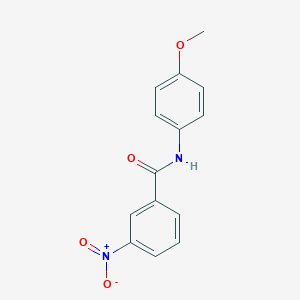

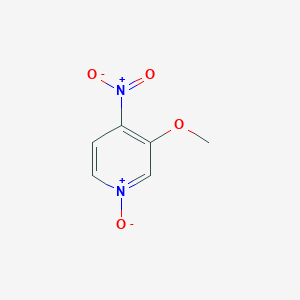

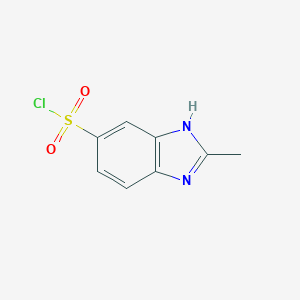

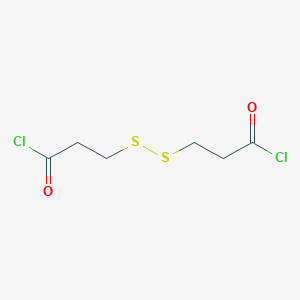

3-Methoxy-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 4-nitropyridine, a key intermediate in medicinal products, can be achieved from pyridine N-oxide in a two-step approach . The first step involves the nitration of pyridine N-oxide with HNO and H2SO to give 4-nitropyridine N-oxide . This is followed by a reaction with PCl to give the final product . The continuous flow methodology is used to minimize the accumulation of the highly energetic and potentially explosive nitration product .

Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-nitropyridine 1-oxide is represented by the InChI code 1S/C6H6N2O4/c1-12-6-4-7 (9)3-2-5 (6)8 (10)11/h2-4H,1H3 . The InChI key is YTTSNODVMTUELN-UHFFFAOYSA-N . The Canonical SMILES representation is COC1=C (C=CN=C1) [N+] (=O) [O-] .

Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Physical And Chemical Properties Analysis

3-Methoxy-4-nitropyridine 1-oxide is a solid substance . It has a molecular weight of 170.12 g/mol . It is stored in an inert atmosphere at temperatures between 2-8°C .

Applications De Recherche Scientifique

Cyanation and Deoxygenation

3-Methoxy-4-nitropyridine 1-oxide is involved in cyanation reactions with trimethylsilanecarbonitrile, leading to the formation of 3-substituted 2-pyridinecarbonitriles. It also participates in deoxygenation processes converting nitropyridine 1-oxides to nitropyridines (Sakamoto, Kaneda, Nishimura, & Yamanaka, 1985).

Optical Nonlinear Behavior

The compound demonstrates high optical nonlinear behavior, particularly in second-harmonic generation. It is used to grow single crystals in tetramethoxysilane gel, which are then analyzed for their nonlinear optical performance and crystalline quality (Andreazza, Lefaucheux, Robert, Josse, & Zyss, 1990).

Directive Influence in Nitration

The compound exhibits a specific directive influence during nitration processes. For instance, nitration of 2- and 3-methoxypyridine-N-oxide leads to the exclusive formation of 4-nitro compounds (Hertog & Ammers, 2010).

Reissert-Kaufmann-type Reaction

In the Reissert-Kaufmann-type reaction, 3-Methoxy-4-nitropyridine 1-oxide is a precursor for 2-cyano-4-nitropyridines. This reaction pathway offers a novel route for synthesizing nitropyridinecarboxylic acids from pyridine homologues (Matsumura, Ariga, & Ohfuji, 1970).

Diels-Alder Reactions

The compound acts as a dienophile in Diels-Alder reactions with different dienes, leading to the formation of quinoline derivatives. This process is important for understanding regioselectivity and reaction mechanisms in such systems (Kneeteman, 2012).

Charge-Transfer Complexes

3-Methoxy-4-nitropyridine 1-oxide forms charge-transfer complexes with iodine, studied for their equilibrium characteristics. This research contributes to understanding molecular interactions in such complexes (Gardner & Ragsdale, 1968).

Synthesis Processes

It is used in various synthesis processes, including the preparation of 3-methoxy-5,6-diamino-2-nitropyridine through a series of chemical reactions, demonstrating its versatility as a chemical precursor (Jun, 2007).

Interaction with Sodium Methoxide

The interaction of 3-Methoxy-4-nitropyridine 1-oxide with sodium methoxide in different solvents and surfactant aggregates reveals insights into reaction kinetics and molecular interactions in such environments (Fendler, Chang, & Fendler, 1975).

Safety And Hazards

3-Methoxy-4-nitropyridine 1-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause genetic defects and cancer . It is harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

The title adduct, C7H5NO4·C6H6N2O3, forms part of an ongoing study of the design of non-centrosymmetric systems based on 3-methy-4-nitropyridine 1-oxide . The supramolecular structure shows that molecules of the title complex are linked into sheets by a combination of strong O—H⋯O and weak C—H–O hydrogen bonds .

Propriétés

IUPAC Name |

3-methoxy-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6-4-7(9)3-2-5(6)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTSNODVMTUELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563738 | |

| Record name | 3-Methoxy-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-nitropyridine 1-oxide | |

CAS RN |

19355-04-5 | |

| Record name | 3-Methoxy-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate](/img/structure/B182226.png)

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)

![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)